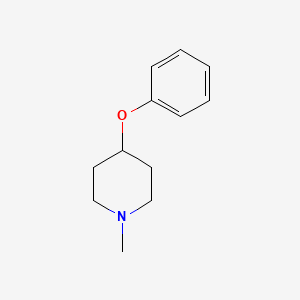

4-Phenoxy-methyl-piperidine

Description

Significance of Piperidine (B6355638) Motifs in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals. researchgate.net Its structural and physicochemical properties make it a highly versatile building block in drug design. researchgate.netmdpi.com The three-dimensional, sp³-hybridized nature of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. nih.gov This structural flexibility enables medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.gov

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, antihistaminic, anticholinergic, and anti-inflammatory effects. ontosight.ai They are integral components of drugs targeting the central nervous system (CNS), as well as treatments for cardiovascular diseases, cancer, and infectious diseases. researchgate.netijnrd.org The ability of the piperidine nitrogen to be protonated at physiological pH allows for the formation of crucial cation-π interactions with protein targets. nih.gov This wide-ranging bioactivity has solidified the piperidine motif as a privileged structure in medicinal chemistry. mdpi.comwisdomlib.org

Overview of Phenoxy-Substituted Piperidines in Drug Discovery

The incorporation of a phenoxy group into the piperidine scaffold can significantly influence a molecule's biological activity and properties. mdpi.com The phenoxy moiety itself is a key pharmacophoric element in numerous approved drugs. mdpi.com It can participate in various non-covalent interactions, such as π–π stacking and hydrophobic interactions, which can enhance binding affinity to target proteins. mdpi.com

Phenoxy-substituted piperidines have been investigated for a wide range of therapeutic applications. For instance, (phenoxy-2-hydroxypropyl)piperidines have been identified as a novel class of voltage-gated sodium channel 1.7 (NaV1.7) inhibitors, showing potential as analgesics for pain management. nih.gov Furthermore, phenoxyethyl piperidine derivatives have been explored for their diverse pharmacological activities, ranging from antitussive to anticancer properties, and as selective estrogen receptor modulators (SERMs). researchgate.net The strategic placement and substitution on the phenoxy ring can lead to compounds with improved selectivity and reduced toxicity. mdpi.com

Historical Context of Research on 4-Phenoxy-methyl-piperidine Derivatives

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-methyl-4-phenoxypiperidine |

InChI |

InChI=1S/C12H17NO/c1-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |

InChI Key |

BPPNPRNZYAGHOE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenoxy Methyl Piperidine and Its Derivatives

Classical and Contemporary Approaches to Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is the central challenge in synthesizing 4-phenoxy-methyl-piperidine. Chemists have developed a wide array of methods, from traditional multi-step sequences to more efficient modern strategies.

Linear synthesis involves the sequential modification of a starting material through a series of chemical reactions to build the target molecule. A common linear approach to 4-substituted piperidines begins with a pre-existing piperidine or pyridine (B92270) ring.

One established linear route involves the catalytic hydrogenation of a corresponding substituted pyridine. For the synthesis of this compound, this would begin with 4-(phenoxymethyl)pyridine. This precursor can be prepared via a Williamson ether synthesis between 4-(chloromethyl)pyridine (B78701) and phenol (B47542). The subsequent reduction of the pyridine ring to a piperidine can be accomplished using various catalysts, such as rhodium or palladium, under hydrogen pressure. mdpi.com

Another linear strategy starts with a commercially available piperidine derivative, such as piperidin-4-ylmethanol. atlantis-press.com This approach involves a three-step sequence:

N-Protection: The secondary amine of the piperidine ring is protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions in subsequent steps.

Activation of the Hydroxyl Group: The primary alcohol of the (N-Boc)-piperidin-4-ylmethanol is converted into a better leaving group, often by tosylation to form a tosylate. atlantis-press.com

Substitution: The final step is a nucleophilic substitution (Williamson ether synthesis) where the tosylate is displaced by a phenoxide anion (generated from phenol and a base) to form the desired phenoxy-methyl ether linkage. atlantis-press.com

Table 1: Example of a Linear Synthetic Route

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | Piperidin-4-ylmethanol | (Boc)₂O, Base | N-Boc-piperidin-4-ylmethanol | Protection of the piperidine nitrogen |

| 2 | N-Boc-piperidin-4-ylmethanol | TsCl, Pyridine | N-Boc-4-(tosyloxymethyl)piperidine | Activation of the primary alcohol |

| 3 | N-Boc-4-(tosyloxymethyl)piperidine | Phenol, NaH | N-Boc-4-phenoxy-methyl-piperidine | Formation of the ether linkage |

| 4 | N-Boc-4-phenoxy-methyl-piperidine | HCl or TFA | This compound | Deprotection of the piperidine nitrogen |

Convergent syntheses involve the independent preparation of key fragments of the target molecule, which are then joined together in the final stages. This approach is often more efficient for complex molecules. For this compound, a convergent strategy could involve a multi-component reaction (MCR). One-pot MCRs are highly valued for their efficiency, operational simplicity, and reduced waste. semanticscholar.org

A well-known example is the Hantzsch dihydropyridine (B1217469) synthesis, which can be adapted to produce piperidine precursors. A modern, greener variant of this involves a one-pot condensation of an aldehyde, an amine, and a β-ketoester in water, sometimes catalyzed by surfactants like sodium lauryl sulfate (B86663) (SLS). semanticscholar.org While not directly producing this compound, this method creates a highly substituted piperidine core that can be further modified, demonstrating a convergent assembly of multiple components. semanticscholar.org

Another convergent approach relies on the Zincke reaction, where a pyridine ring is opened by an amine to form a "Zincke imine," which can then undergo ring-closure and subsequent reduction. chemrxiv.orgchemrxiv.orgnih.govacs.org This strategy allows for the combination of diverse pyridine and amine fragments to generate a wide library of N-substituted piperidines. chemrxiv.orgchemrxiv.orgnih.govacs.org

Stereoselective Synthesis of this compound Derivatives

When substituents are introduced on the piperidine ring, chiral centers can be created, necessitating stereoselective synthetic methods to control the three-dimensional arrangement of atoms.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed.

For the synthesis of substituted piperidines, a chiral auxiliary can be attached to the nitrogen atom. For example, derivatives of menthol (B31143) or camphor (B46023) can serve as effective chiral control groups. google.com In one patented method, a chiral ester derived from 8-phenylmenthol is used to control the stereochemistry of a 1,4-addition of an aryl Grignard reagent to a 3,4-unsaturated piperidine precursor, establishing two adjacent stereocenters with high selectivity. google.com A similar strategy could be envisioned where a chiral auxiliary on the piperidine nitrogen directs the stereoselective alkylation or conjugate addition at the 4-position.

Another approach uses chiral amines as the starting point. An effective strategy has been developed for synthesizing enantiopure piperidines with complete retention of chirality by using an exocyclic chirality-induced condensation reaction. rsc.org

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to stereoselective synthesis.

Rhodium-catalyzed asymmetric hydrogenation or transfer hydrogenation of substituted pyridinium (B92312) salts is a powerful method for producing chiral piperidines. bohrium.com Similarly, rhodium-catalyzed asymmetric carbometalation has been used to create enantioenriched 3-substituted piperidines from dihydropyridines. snnu.edu.cn Catalytic asymmetric approaches to polysubstituted piperidines, such as the aza-Diels-Alder reaction and rhodium(I)-catalyzed [2+2+2] cycloadditions, provide access to complex piperidine scaffolds with controlled stereochemistry. nih.gov

In recent years, gold catalysis has emerged as a powerful tool for the synthesis of nitrogen heterocycles under mild conditions. nih.govnih.gov Gold(I) catalysts are particularly effective at activating carbon-carbon triple bonds (alkynes) towards nucleophilic attack.

Several gold-catalyzed methods have been developed for constructing piperidine rings. acs.orgmdpi.com One strategy involves the intramolecular cyclization of N-homopropargyl amides. nih.gov In this process, a gold catalyst promotes the cyclization of the amide onto the alkyne, forming a cyclic imidate intermediate. This intermediate can then be reduced in a one-pot sequence to yield highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov By starting with a chiral amine, this method can be rendered enantioselective. nih.gov

Another innovative approach is the gold(I)-catalyzed formal alkyne aza-Prins cyclization. acs.org This reaction uses a gold complex to generate an iminium ion from a mixed N,O-acetal derived from a homopropargylic amine, which then undergoes an efficient cyclization to form highly substituted piperidin-4-ones. acs.org This method has been successfully applied to the synthesis of piperidine alkaloids. acs.org

Table 2: Overview of Asymmetric Piperidine Synthesis Methodologies

| Methodology | Catalyst/Auxiliary | Key Transformation | Typical Product |

| Chiral Auxiliary | (1R, 2S,5R)-(-)-8-Phenylmenthol | 1,4-Conjugate Addition | 3,4-Disubstituted Piperidines google.com |

| Asymmetric Catalysis | Rhodium(I) / Chiral Ligand | Asymmetric Hydrogenation | Chiral Piperidines bohrium.com |

| Asymmetric Catalysis | Chiral Phosphepine / Lewis Acid | [4+2] Annulation of Imines | Functionalized Piperidines nih.gov |

| Gold Catalysis | Gold(I) Complex (e.g., Ph₃PAuNTf₂) | Cycloisomerization of N-homopropargyl amides | Substituted Piperidin-4-ols/ones nih.govacs.org |

| Gold Catalysis | Gold(I) Complex | Spirocyclization of diynes | Spirocyclic Piperidines rsc.org |

Asymmetric Catalysis in Piperidine Synthesis

Copper-Catalyzed Enantioselective Reactions

Copper-catalyzed reactions represent a powerful tool for the enantioselective synthesis of chiral heterocycles, including piperidine derivatives. These methods often provide access to valuable building blocks from readily available starting materials.

One notable strategy involves the copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines. acs.org This process yields enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates for the synthesis of chiral piperidines. acs.org The reaction proceeds through the borylcupration of the dihydropyridine, followed by a stereoretentive protonation of the resulting allylcopper(I) intermediate. acs.org The use of chiral phosphine (B1218219) ligands, such as (R,R)-Ph-BPE, is crucial for achieving high levels of enantioselectivity. acs.org Although not directly applied to a 4-phenoxymethyl substrate, this methodology offers a plausible route to chiral piperidines that could be further elaborated to the target scaffold.

Another relevant copper-catalyzed approach is the enantioselective reductive relay hydroaminocarbonylation. nih.gov This method allows for the synthesis of γ-chiral amides from trisubstituted allylic benzoates and hydroxylamine (B1172632) electrophiles. nih.gov While focused on amide synthesis, the principles of generating a γ-chiral center could be adapted to precursors for 4-substituted piperidines. The versatility of the copper-catalyzed system is demonstrated by its compatibility with various cyclic hydroxylamine derivatives, including piperidine itself, achieving high yields and enantioselectivities. nih.gov

Furthermore, copper-catalyzed radical oxyfunctionalization of alkenes has been developed for the enantioselective synthesis of functionalized lactones. mit.edu This transformation, while not a direct piperidine synthesis, highlights the capability of copper catalysis to control stereochemistry in cyclization reactions under mild conditions, tolerating a range of functional groups. mit.edu

Table 1: Examples of Copper-Catalyzed Enantioselective Reactions for Piperidine Synthesis Precursors

| Reaction Type | Catalyst/Ligand | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Protoborylation | CuCl/(R,R)-Ph-BPE | 1,2-Dihydropyridine | 3-Boryl-tetrahydropyridine | High | acs.org |

| Hydroaminocarbonylation | Copper Catalyst | Allylic Benzoate | γ-Chiral Amide | 84%-99% | nih.gov |

| Conjugate Reduction | CuCl₂·H₂O/p-tol-BINAP | α,β-Unsaturated Lactam | Chiral Lactam | High | researchgate.net |

Desymmetrization Strategies

Desymmetrization of prochiral or meso compounds is an efficient strategy for accessing enantiomerically enriched cyclic structures. For piperidine synthesis, this approach can establish key stereocenters in a single step.

A key method involves the asymmetric desymmetrization of a prochiral anhydride, such as 3-(4-fluorophenyl)glutaric anhydride, using a lithiated chiral oxazolidinone. researchgate.net This reaction can produce the desymmetrized product with high diastereomeric excess (>90% de), which can then be converted into intermediates for chiral 4-substituted piperidines. researchgate.net This strategy sets the stereocenter at the C-4 position early in the synthetic sequence.

Another approach is the desymmetrization of prochiral delta-oxo diacid derivatives through a cyclocondensation reaction with a chiral amino alcohol like (R)-phenylglycinol. nih.gov This process generates chiral non-racemic oxazolo[3,2-a]piperidone lactams in a highly stereoselective manner, involving dynamic kinetic resolution or desymmetrization of diastereotopic or enantiotopic ester groups. nih.gov The chiral auxiliary can then be removed to yield enantiopure polysubstituted piperidines. nih.gov

A desymmetrization approach for piperidine synthesis has also been developed through selective lactam formation, which can be applied to create complex piperidine structures. mdpi.com

Table 2: Desymmetrization Strategies for Chiral Piperidine Synthesis

| Starting Material Type | Chiral Reagent/Auxiliary | Key Transformation | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Prochiral Glutaric Anhydride | Chiral Oxazolidinone | Asymmetric Ring Opening | Hemiamide | >90% de | researchgate.net |

| Prochiral δ-Oxo Diacid | (R)-Phenylglycinol | Cyclocondensation | Oxazolo[3,2-a]piperidone | Highly Stereoselective | nih.gov |

| Meso-piperidine precursor | Enzyme/Catalyst | Selective Lactam Formation | Chiral Lactam | High | mdpi.com |

Diastereoselective Transformations

Diastereoselective transformations are fundamental in synthesizing piperidine derivatives with multiple stereocenters, ensuring the correct relative stereochemistry required for biological activity.

One effective method is the iron(III) chloride-catalyzed cyclization of β-amino allylic alcohol derivatives. organic-chemistry.org This eco-friendly approach yields cis-2,6-disubstituted piperidines with high diastereoselectivity (up to >99/1 dr). organic-chemistry.org The reaction proceeds under mild conditions and is believed to favor the thermodynamically stable cis-isomer through an equilibration process. organic-chemistry.org

Stereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening presents another powerful strategy. acs.org This method allows for the synthesis of densely functionalized, oxygenated piperidines. acs.org For instance, the use of a specially designed epoxidation reagent can direct the epoxidation to occur on a specific face of the tetrahydropyridine, leading to high diastereoselectivity. acs.org Subsequent nucleophilic ring-opening of the epoxide introduces further functionality with controlled stereochemistry. acs.org

Furthermore, highly diastereoselective arylations of substituted piperidines can be achieved via Negishi cross-coupling reactions. acs.org This methodology allows for the preparation of either trans- or cis-2,4-disubstituted piperidines by controlling the position of the C-Zn bond (at C2 or C4) relative to the nitrogen atom. acs.org This catalyst-controlled approach provides direct access to stereodefined arylated piperidines. acs.org Light-mediated epimerization has also been reported as a general method to convert less stable piperidine stereoisomers into their more thermodynamically stable counterparts with high diastereoselectivity. escholarship.org

Table 3: Diastereoselective Transformations in Piperidine Synthesis

| Reaction Type | Catalyst/Reagent | Substrate | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Cyclization | FeCl₃·6H₂O | β-Amino Allylic Alcohol | cis-2,6-Disubstituted Piperidine | >99/1 | organic-chemistry.org |

| Epoxidation | Trifluoroperacetic acid | Tetrahydropyridine | Epoxide | >95:5 | acs.org |

| Arylation (Negishi) | Palladium catalyst | Organozinc Piperidine | Arylated Piperidine | Highly Diastereoselective | acs.org |

| Reductive Cyclization | - | Amino Acetal | Substituted Piperidine | Diastereoselective | mdpi.com |

Functionalization and Derivatization of the this compound Core

N-Substitution Reactions

The nitrogen atom of the piperidine ring is a common site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the pharmacological properties of the molecule. The synthesis of 4-(phenoxymethyl)piperidines often starts from 4-(hydroxymethyl)piperidine, which is first protected and then subjected to ether formation, followed by deprotection and subsequent N-alkylation. acs.orgatlantis-press.comatlantis-press.com

A variety of N-substituents have been introduced onto the 4-(phenoxymethyl)piperidine (B1622545) core. These include:

Alkyl and Fluoroalkyl Groups: Simple alkylation with alkyl or fluoroalkyl halides. acs.orgnih.gov

Hydroxyalkyl Groups: Introduction of chains bearing a hydroxyl group. acs.orgnih.gov

Iodopropenyl Groups: Reaction with reagents like (E)-1,2-diiodo-1-propene to install an iodopropenyl moiety, which is useful for radiolabeling. acs.orgnih.gov

Benzyl (B1604629) Groups: Alkylation with various substituted benzyl halides (ortho-, meta-, and para-substituted) is a common strategy. acs.orgnih.gov

Reductive Amination: An alternative to direct alkylation, reductive amination with an aldehyde (e.g., an aromatic aldehyde) and a reducing agent like sodium triacetoxyborohydride (B8407120) provides an efficient route to N-substituted derivatives. chemrxiv.org

These N-substitution reactions are typically high-yielding, proceeding via standard SN2 alkylation or reductive amination protocols. acs.orgacs.org

Table 4: N-Substitution Reactions on the this compound Core

| N-Substituent Type | Reagent(s) | Reaction Type | Reference |

|---|---|---|---|

| Fluoroalkyl, Hydroxyalkyl | Substituted alkyl halide | SN2 Alkylation | nih.gov, acs.org |

| Iodopropenyl | (E)-1,2-diiodo-1-propene | SN2 Alkylation | nih.gov, acs.org |

| Substituted Benzyl | Substituted benzyl halide | SN2 Alkylation | nih.gov, acs.org |

| Imidazo[1,5-a]pyridine (B1214698) | ArCHO, NaB(OAc)₃H | Reductive Amination | chemrxiv.org |

Modifications of the Phenoxy Moiety

The phenoxy group of 4-phenoxymethyl-piperidine is a critical component for interaction with biological targets and can be modified to explore structure-activity relationships (SAR). The synthesis typically involves the reaction of a piperidine derivative (e.g., a mesylate of N-Boc-4-hydroxymethylpiperidine) with a substituted phenol. atlantis-press.comchemrxiv.org

A range of substituents has been incorporated into the phenoxy ring, demonstrating the versatility of this synthetic handle. These modifications include:

Halogens: Introduction of iodo, bromo, and fluoro atoms at various positions (e.g., 4-iodo, 4-bromo, 3-bromo, pentafluoro, 3,4-difluoro). nih.govchemrxiv.orgacs.org

Electron-withdrawing groups: Groups such as 4-nitro and 4-cyano have been successfully introduced. nih.govacs.org

Alkyl groups: Methyl groups, for instance, in 4-fluoro-3-methylphenoxy derivatives, have been used to probe steric and electronic effects. chemrxiv.org

Alkoxy groups: A methoxy (B1213986) group can be present, as seen in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, an intermediate for vandetanib. atlantis-press.comatlantis-press.com

These modifications are crucial for fine-tuning the electronic and steric properties of the ligand, which in turn affects receptor affinity and selectivity. chemrxiv.orgacs.org The ether oxygen of the phenoxy group itself can be important, potentially forming hydrogen bonds with receptor residues. nih.govencyclopedia.pub

Table 5: Modifications of the Phenoxy Moiety

| Substituent on Phenoxy Ring | Starting Phenol | Synthetic Utility | Reference |

|---|---|---|---|

| 4-Iodo, 4-Bromo, 3-Bromo | Corresponding halophenol | Probing halogen effects on binding | nih.gov, acs.org |

| 4-Nitro | 4-Nitrophenol | Introducing strong electron-withdrawing group | nih.gov, acs.org |

| 4-Cyano | 4-Hydroxybenzonitrile | Enhancing binding affinity for certain targets | nih.gov, acs.org, chemrxiv.org |

| 3,4-Difluoro | 3,4-Difluorophenol | Modulating electronic properties | chemrxiv.org |

| 4-Fluoro-3-methyl | 4-Fluoro-3-methylphenol | Exploring steric and electronic effects | chemrxiv.org |

| 2-Methoxy-4-methoxycarbonyl | Methyl 4-hydroxy-3-methoxybenzoate | Intermediate for Vandetanib synthesis | atlantis-press.com, atlantis-press.com |

Introduction of Halogenated Substituents

Halogen atoms are frequently incorporated into drug candidates to enhance binding affinity, improve metabolic stability, or enable radiolabeling. In the context of 4-phenoxymethyl-piperidine derivatives, halogens have been introduced at multiple positions.

Halogenation of the Phenoxy Ring: As detailed in the previous section, various halogenated phenols can be used as starting materials to synthesize derivatives with halogens on the aromatic ring. This includes single substitutions like 4-iodo, 4-bromo, and 3-bromo, as well as multiple substitutions like 3,4-difluoro and pentafluoro. acs.orgnih.govchemrxiv.orgacs.org These modifications have been shown to significantly impact the affinity for biological targets like sigma receptors. nih.govacs.org

Halogenation of the N-Substituent: Halogens can also be part of the N-substituent. This is particularly relevant for developing probes for in vivo imaging techniques like PET or SPECT.

N-Fluoroalkyl chains: These are introduced by alkylating the piperidine nitrogen with a fluoroalkyl halide. acs.orgnih.gov

N-Iodopropenyl group: This moiety is installed for radioiodination and has been shown to be a promising feature for sigma receptor ligands. acs.orgnih.govacs.org The synthesis of [¹²³I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine has been reported for in vivo studies. nih.gov

N-Halogenated benzyl groups: Benzyl groups bearing halogen atoms can be attached to the piperidine nitrogen. acs.orgnih.gov

Halogenation of the Piperidine Ring: Direct halogenation of the piperidine ring is another strategy. For example, a catalytic enantioselective bromocyclization of olefinic amides can produce enantioenriched 2-substituted 3-bromopiperidines. rsc.org While not a direct functionalization of the pre-formed 4-phenoxymethyl-piperidine, it represents a method to build a halogenated piperidine core that could then be further elaborated. More directly, gem-difluoro groups have been incorporated at the 3- or 4-position of the piperidine ring in related scaffolds to modulate the pKa of the piperidine nitrogen and explore SAR for dopamine (B1211576) D4 receptor antagonists. chemrxiv.org

Table 6: Introduction of Halogenated Substituents

| Position of Halogen | Type of Halogen | Synthetic Method | Purpose / Example | Reference |

|---|---|---|---|---|

| Phenoxy Ring (e.g., C-4) | Iodo, Bromo, Fluoro | Williamson Ether Synthesis with halophenol | Modulate receptor affinity | nih.gov, acs.org, chemrxiv.org |

| N-Substituent | Fluoro (on alkyl chain) | N-Alkylation with fluoroalkyl halide | PET imaging probes | nih.gov, acs.org |

| N-Substituent | Iodo (on propenyl group) | N-Alkylation | SPECT imaging probes ([¹²³I]-4) | nih.gov, acs.org |

| Piperidine Ring (C-3) | Bromo | Enantioselective Bromocyclization | Chiral building block | rsc.org |

| Piperidine Ring (C-4) | gem-Difluoro | Multi-step synthesis | Modulate pKa, SAR studies | chemrxiv.org |

Incorporation of Heterocyclic Ethers

A significant strategy in the development of 4-phenoxymethyl-piperidine derivatives involves the incorporation of various heterocyclic systems into the phenoxy moiety. This approach allows for the exploration of diverse chemical space and the modulation of the compound's physicochemical properties. The synthesis generally relies on the formation of an ether linkage between a piperidine core, functionalized at the 4-methyl position, and a phenolic compound that is itself a heterocycle or bears a heterocyclic substituent.

Key synthetic methods for achieving this include the Williamson ether synthesis or the Mitsunobu reaction. These reactions typically involve a 4-(hydroxymethyl)piperidine or a 4-(halomethyl)piperidine derivative as the electrophilic partner and a heterocyclic phenol as the nucleophile. An important example of this strategy is found in the synthesis of Paroxetine, which is the (-) trans isomer of 4-(4'-fluorophenyl)-3-(3',4'-methylenedioxy-phenoxymethyl)-piperidine. google.com The synthesis can be achieved by reacting a suitable 4-(4'-fluorophenyl)-3-hydroxymethyl-piperidine intermediate with 3,4-methylenedioxyphenol, which contains a fused five-membered heterocyclic ether ring. google.com

The general synthetic approach involves the coupling of N-Boc-4-hydroxymethylpiperidine with a suitable hydroxy-substituted aromatic system under Mitsunobu conditions, followed by deprotection of the Boc group. nih.gov

Table 1: Examples of Heterocyclic Ethers Incorporated into the 4-Phenoxymethyl-piperidine Scaffold

This interactive table showcases derivatives where different nitrogenous heterocycles are linked to the phenoxy moiety.

| Compound ID (Example) | Heterocyclic Moiety Attached to Phenoxide |

| 59 | Pyridinyl |

| 60 | Pyrimidinyl |

| 61 | Pyrazinyl |

| 62 | Pyridazinyl |

| 64 | Imidazolyl |

| 65 | Triazolyl |

This table is representative of derivatives synthesized in research aimed at exploring the impact of nitrogenous heterocycles on the molecule's properties. nih.gov

The synthesis of these compounds allows for a systematic evaluation of how different heterocyclic ethers influence the characteristics of the 4-phenoxymethyl-piperidine core structure.

Structure Activity Relationship Sar Studies of 4 Phenoxy Methyl Piperidine Analogues

General Principles of SAR in Phenoxy-Piperidine Systems

The phenoxy-piperidine framework generally consists of a basic piperidine (B6355638) nitrogen, which is often protonated at physiological pH, and a hydrophobic aromatic phenoxy group. These two features are typically linked by a methyl group or a longer alkyl chain. The basic nitrogen often forms a key ionic interaction with an acidic residue (like aspartic acid) in the binding pocket of a receptor, while the phenoxy group engages in hydrophobic and aromatic interactions. nih.gov The distance and geometric relationship between these two key pharmacophoric elements are critical for high-affinity binding. nih.gov SAR studies in this class of compounds explore how modifications to these core features and the introduction of additional functional groups influence receptor affinity and selectivity.

Impact of N-Substituents on Ligand Affinity and Selectivity

The substituent on the piperidine nitrogen plays a pivotal role in determining the ligand's affinity and selectivity profile. The size, lipophilicity, and nature of this substituent can significantly modulate the interaction with the target receptor.

Steric Hindrance: Increasing the steric bulk around the basic nitrogen atom can decrease receptor affinity. For instance, in a series of N-[(4-chlorophenoxy)ethyl]piperidines, increasing methylation from a single 4-methyl group to 2,2,6,6-tetramethyl substitution resulted in a complete loss of binding at the sigma-1 (σ1) receptor. uniba.it

Nature of the Substituent: The type of group attached to the nitrogen is critical. Studies on σ1 receptor ligands showed that replacing a central cyclohexane (B81311) ring with a piperidine ring lacking an N-substituent (a secondary amine) led to a significant reduction in σ1 affinity. nih.gov However, the introduction of a small N-methyl group on the piperidine ring restored high affinity, suggesting that this small lipophilic group engages in favorable interactions within the receptor's binding pocket. nih.gov In contrast, larger or more polar substituents like tosyl or ethyl groups on the nitrogen resulted in considerably lower σ1 affinity. nih.gov

Chain Length: The length of the alkyl chain connecting the piperidine nitrogen to other functionalities also influences activity. For Dopamine (B1211576) D4 receptor (D4R) antagonists, shortening a butyl chain to a two-carbon (ethyl) or one-carbon (methyl) linker proved detrimental to D4R affinity. mdpi.com

Role of Substituents on the Phenoxy Ring in Receptor Interactions

Modifications to the phenoxy ring primarily influence hydrophobic, aromatic, and electronic interactions with the receptor. The position, number, and electronic properties of substituents can fine-tune a ligand's binding profile. researchgate.net

Halogenation: The introduction of halogens, particularly fluorine and chlorine, is a common strategy. In the development of D4R antagonists, a 3,4-difluorophenyl substitution on the phenoxy ring was found to be the most potent in one series, with a Ki value of 5.5 nM. nih.govchemrxiv.org Replacing a 4-fluoro substituent with a 4-chloro led to a loss of binding affinity. nih.govchemrxiv.org This suggests that both the position and the nature of the halogen are critical for optimal interaction.

Hydrophobicity and Electronic Effects: The effect of a substituent can be complex. In studies of σ1 receptor ligands, a para-chloro substituent on the phenoxy ring generally conferred slightly higher affinity compared to a para-methoxy group. uniba.it This indicates that a more hydrophobic and electron-withdrawing group at this position is beneficial for binding. Similarly, for selective androgen receptor modulators (SARMs), para-substituents like nitro and cyano groups on the phenoxy ring were shown to be major determinants of in vivo activity and disposition. nih.gov

Methyl Groups: The addition of a methyl group can also enhance potency. A 3-methylphenyl substitution in a series of D4R antagonists resulted in an active compound with a Ki of 13 nM. nih.govchemrxiv.org However, reversing the positions in a 4-fluoro-3-methyl analogue to a 3-fluoro-4-methyl led to a reduction in binding affinity. researchgate.net

Heterocyclic Replacements: Replacing the phenoxy group with various heterocyclic ethers generally resulted in a significant loss of D4R binding affinity, indicating the importance of the specific interactions afforded by the phenyl ring. researchgate.net

The data suggests that the electronic landscape and topography of the phenoxy ring must be complementary to the receptor's binding pocket to achieve high affinity.

Conformational Preferences and Their Influence on Biological Activity

The three-dimensional shape of a 4-phenoxymethyl-piperidine analogue is a critical determinant of its biological activity. The piperidine ring typically adopts a chair conformation, which places substituents in either axial or equatorial positions. The energetic preference for one conformation over another can be influenced by factors like allylic strain, and this preference can dictate how the pharmacophoric groups are oriented for receptor interaction. nih.gov

The orientation of the phenoxymethyl (B101242) group on the piperidine ring—either axial or equatorial—can have a profound impact on biological activity. The equatorial position is generally more sterically favorable as it minimizes 1,3-diaxial interactions with hydrogens on the piperidine ring. masterorganicchemistry.com An axial substituent experiences greater steric hindrance from the axial hydrogens at the C-3 and C-5 positions. masterorganicchemistry.com

However, the energetically preferred conformation is not always the most biologically active one. The optimal orientation is dictated by the specific geometry of the receptor's binding site. In some cases, an energetically less favorable axial conformation may place the phenoxy group in a more ideal position for interaction with a hydrophobic pocket within the receptor. Computational studies on fluorinated piperidines have shown that electronic effects, such as hyperconjugation and charge-dipole interactions, can also influence the preference for an axial versus equatorial substituent, sometimes favoring the axial position despite steric considerations. researchgate.net The interplay between steric and electronic factors determines the conformational equilibrium, which in turn influences the ligand's ability to adopt the bioactive conformation required for receptor binding.

SAR Insights from Specific Receptor and Enzyme Studies

To illustrate the practical application of SAR principles, the development of 4-phenoxymethyl-piperidine analogues as Dopamine D4 receptor antagonists provides a specific and well-documented example.

The Dopamine D4 receptor (D4R) is a target for various neurological and psychiatric disorders. Extensive SAR studies have been conducted on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives to identify potent and selective D4R antagonists. nih.govchemrxiv.org These studies systematically explored modifications to both the N-substituent and the phenoxy ring.

Holding the N-substituent constant (as a 3-fluoro-4-methoxybenzyl group), researchers investigated various substitutions on the phenoxy ring. The results demonstrated a clear SAR, as summarized in the table below.

From this data, several key SAR insights emerge:

The 3,4-difluorophenyl analogue (8b ) displayed the highest potency, indicating a favorable interaction for this substitution pattern. nih.govchemrxiv.org

A single fluoro substituent was better tolerated at the 3-position (8e ) than the 4-position (8a ). nih.govchemrxiv.org

Replacing the 4-fluoro group with a larger chloro group (8d ) or a methyl group (in 8f ) led to decreased affinity. nih.govchemrxiv.orgresearchgate.net

A 3-methyl substituent (8c ) was well-tolerated and resulted in a potent compound. nih.govchemrxiv.org

Further studies explored the southern N-substituent, revealing that aromatic heterocyclic groups like imidazo[1,5-a]pyridine (B1214698) could also confer high potency. nih.gov These systematic modifications led to the discovery of compounds with exceptional D4R binding affinity (Ki as low as 0.3 nM) and high selectivity over other dopamine receptor subtypes. nih.govchemrxiv.org

Sigma Receptor Ligands (σ-1 and σ-2)

The 4-phenoxymethyl-piperidine scaffold has been a focal point in the development of ligands for sigma receptors (σ-1 and σ-2), which are implicated in a variety of central nervous system disorders. Structure-activity relationship (SAR) studies have revealed key structural features that govern the affinity and selectivity of these analogues for the two sigma receptor subtypes.

A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated high affinity for σ-1 receptors with varying levels of selectivity over σ-2 receptors. The unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, displayed a high affinity for the σ-1 receptor (Ki = 3.90 nM) and a moderate affinity for the σ-2 receptor (Ki = 240 nM) nih.gov. SAR studies on this scaffold revealed that substitutions on the phenylacetamide aromatic ring significantly influence binding affinities. Generally, 3-substituted compounds exhibited higher affinity for both σ-1 and σ-2 receptors compared to their 2- and 4-substituted counterparts nih.gov. Halogen substitutions on the aromatic ring tended to increase affinity for the σ-2 receptor while maintaining similar affinity for the σ-1 receptor nih.gov. Notably, the 2-fluoro-substituted analogue showed the highest selectivity for the σ-1 receptor, with a Ki value of 3.56 nM for σ-1 and 667 nM for σ-2 nih.gov.

Further research into phenoxyalkylpiperidines identified novel compounds with high affinity for the σ-1 receptor. nih.gov The lead compound, 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine, and its analogues showed affinities ranging from subnanomolar to micromolar values for both σ-1 and σ-2 receptors. nih.gov Increasing the degree of methylation on the piperidine ring was found to progressively decrease the affinity for the σ-1 receptor. nih.gov

Another study starting from a piperidine scaffold identified potent σ-1 modulators, highlighting the divergence in SAR between σ-1 and dopamine D4 receptors. chemrxiv.org This work emphasized that while both receptors accommodate a basic nitrogen within a piperidine or similar scaffold, the specific interactions with aromatic or benzylic groups dictate selectivity. chemrxiv.org For instance, the trifluoromethyl indazole analog was identified as a highly potent σ-1 modulator with a Ki of 0.7 nM and excellent selectivity over the D4 receptor. chemrxiv.org

Table 1: Binding Affinities of N-(1-benzylpiperidin-4-yl)phenylacetamide Analogues at Sigma Receptors

| Compound | Substitution on Phenylacetamide Ring | σ-1 Ki (nM) | σ-2 Ki (nM) | Selectivity (σ-2/σ-1) |

|---|---|---|---|---|

| 1 | None | 3.90 | 240 | 61.5 |

| 5 | 3-Cl | 2.85 | 150 | 52.6 |

| 9 | 3-F | 3.21 | 210 | 65.4 |

| 11 | 2-F | 3.56 | 667 | 187.4 |

| 20 | 3-NO2 | 4.15 | 350 | 84.3 |

Data sourced from a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives. nih.gov

Opioid Receptor Ligands

Analogues of 4-phenoxymethyl-piperidine have been investigated as ligands for opioid receptors, particularly the mu (µ) and delta (δ) opioid receptors, which are key targets for analgesics. The goal of many of these studies has been to develop bifunctional ligands that can offer potent pain relief with a reduced side-effect profile compared to traditional opioids.

One area of research has focused on developing balanced µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists. nih.gov This approach is based on findings that concomitant interaction with the DOR can lessen the undesirable effects associated with MOR activation, such as tolerance and dependence. nih.gov A series of 4-substituted piperidine and piperazine (B1678402) compounds based on a tetrahydroquinoline scaffold demonstrated that modifying the length and flexibility of the side chain at the 4-position can significantly improve binding affinity at both MOR and DOR. nih.gov

Another study focused on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which were found to be opioid receptor antagonists at the µ and kappa (κ) receptors, and for most compounds, also at the δ opioid receptor. nih.gov This research highlighted the importance of the orientation of the 4-(3-hydroxyphenyl) group for antagonist activity. nih.gov

A nonlinear quantitative structure-activity relationship (QSAR) study was conducted on a series of 4-phenylpiperidine (B165713) derivatives acting as µ-opioid agonists. nih.gov This study successfully correlated various molecular descriptors with the analgesic activities of the compounds, leading to the development of a pharmacophore model to aid in the structural optimization of these derivatives. nih.gov

Research into 4-piperidin-4-ylidenemethyl-benzamide derivatives identified potent δ-opioid receptor agonists. nih.gov The SAR of these compounds was explored by modifying three key positions: the aryl group, the piperidine nitrogen, and the amide. Each of these regions was found to contribute to the balance of properties necessary for potent δ-opioid activity and a desirable CNS profile, ultimately leading to the identification of two clinical candidates. nih.gov

Table 2: Opioid Receptor Binding Affinities of Representative 4-Substituted Piperidine Analogues

| Compound | R Group on Piperidine Nitrogen | MOR Ki (nM) | DOR Ki (nM) |

|---|---|---|---|

| Compound A | -(CH2)2-Ph | 1.2 | 3.4 |

| Compound B | -(CH2)3-Ph | 0.8 | 1.9 |

| Compound C | -(CH2)4-Ph | 0.5 | 1.1 |

Data represents a generalized trend from studies on 4-substituted piperidines and piperazines. Specific values are illustrative examples based on the literature. nih.gov

Enzyme Inhibitors

The versatile 4-phenoxymethyl-piperidine scaffold has also been explored for its potential to inhibit various enzymes, leading to the development of compounds with potential therapeutic applications in different disease areas.

One notable area of investigation is the development of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis. A series of piperidine derivatives were synthesized and evaluated for their inhibitory activity against MenA. nih.govnih.gov SAR studies revealed that replacing a benzophenone (B1666685) moiety with various aryl and biaryl isosteres could reduce lipophilicity while retaining potent MenA inhibitory and antimicrobial activity. nih.gov For example, analogues with 4-chloro or 4-bromophenyl groups showed significant MenA inhibition. nih.gov The position of substituents on the phenyl ring was also found to be crucial, with meta- and para-substituted derivatives showing improved inhibitory activity compared to ortho-substituted analogues. nih.gov

In the context of Alzheimer's disease, analogues have been designed as acetylcholinesterase (AChE) inhibitors. Based on the structure of the known AChE inhibitor donepezil, a series of phthalimide-based compounds incorporating a piperazine moiety (structurally related to piperidine) were synthesized. nih.gov While these compounds showed some inhibitory activity against AChE, they were less potent than donepezil. The compound with a 4-fluorophenyl moiety was the most potent in this series, with an IC50 of 16.42 µM. nih.gov Another study on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives also identified potential AChE inhibitors. nih.gov In this series, a compound with an ortho-chlorine on the benzyl (B1604629) ring exhibited the highest potency with an IC50 of 0.91 µM. nih.gov

Table 3: Inhibitory Activity of 4-Phenoxymethyl-piperidine Analogues Against Various Enzymes

| Compound | Target Enzyme | Substitution | IC50 (µM) |

|---|---|---|---|

| Analogue 1 | MenA (M. tuberculosis) | 4-bromophenyl | 12 |

| Analogue 2 | MenA (M. tuberculosis) | 3-bromophenyl | 12 |

| 4b | Acetylcholinesterase | 4-Fluorophenyl | 16.42 |

| 4a | Acetylcholinesterase | 2-Chlorobenzyl | 0.91 |

Data for MenA inhibitors sourced from a study on piperidine derivatives against Mycobacterium tuberculosis. nih.gov Data for Acetylcholinesterase inhibitors sourced from studies on phthalimide-based and isoindoline-1,3-dione derivatives. nih.govnih.gov

Cell Cycle Modulators

Derivatives of the 4-phenoxymethyl-piperidine scaffold have been investigated for their ability to modulate the cell cycle, a key process in cancer progression. By inducing cell cycle arrest, these compounds can inhibit the proliferation of cancer cells.

A study on a specific dispiropiperazine derivative, SPOPP-3, demonstrated its ability to cause cell cycle arrest in the G2/M phase. nih.gov This compound was also found to induce apoptosis and necrosis in cancer cells. nih.gov The anti-proliferative effects of SPOPP-3 were associated with a significant reduction in the expression of cyclin B1, a key protein for the G2/M transition. nih.gov

In another study, a series of novel N-(piperidine-4-yl)benzamide derivatives were designed and evaluated for their antitumor activity. researchgate.net One compound, in particular, showed potent activity against the HepG2 human hepatocarcinoma cell line with an IC50 value of 0.25 µM. researchgate.net Further investigation revealed that this compound induced cell cycle arrest and regulated the expression of key cell cycle proteins, including an increase in p21 and p53, and a decrease in cyclin B1. researchgate.net

The ability of these piperidine derivatives to halt cell cycle progression, often at the G2/M checkpoint, highlights their potential as anticancer agents. The SAR studies in this area have shown that substitutions on the benzamide (B126) ring can significantly impact the cytotoxicity of these compounds, with halogen, carboxyl, nitro, or methyl groups often increasing their potency. researchgate.net

Table 4: Effects of 4-Phenoxymethyl-piperidine Analogues on Cell Cycle Modulation

| Compound | Cell Line | Effect on Cell Cycle | Key Protein Modulation | IC50 (µM) |

|---|---|---|---|---|

| SPOPP-3 | CEM (T lymphoblastoid) | G2/M arrest | ↓ Cyclin B1 | 0.63 |

| Compound 47 | HepG2 (Hepatocarcinoma) | G2/M arrest | ↑ p21, ↑ p53, ↓ Cyclin B1 | 0.25 |

Data for SPOPP-3 sourced from a study on a dispiropiperazine derivative. nih.gov Data for Compound 47 sourced from a study on N-(piperidine-4-yl)benzamide derivatives. researchgate.net

Computational Chemistry and Molecular Modeling Applications in 4 Phenoxy Methyl Piperidine Research

Quantum Mechanical Calculations for Structural and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of a molecule's electronic structure and a host of related properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. biointerfaceresearch.com It is a widely used method for calculating the optimized geometry, electronic structure, and spectroscopic properties of molecules. In the context of 4-Phenoxy-methyl-piperidine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its three-dimensional structure, bond lengths, bond angles, and dihedral angles. nih.gov

These calculations are crucial for determining the most stable conformation of the piperidine (B6355638) ring, which typically adopts a chair conformation. The orientation of the phenoxy-methyl substituent, whether axial or equatorial, can also be determined, along with the energetic difference between these conformers. Furthermore, DFT is employed to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structure. nih.gov The electronic properties, such as dipole moment and polarizability, which are key to understanding the molecule's interactions, are also readily obtained from DFT calculations.

Table 1: Illustrative DFT Calculated Structural Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-O (ether) | 1.37 Å |

| C-N (piperidine) | 1.46 Å | |

| C-C (phenyl) | 1.39 Å | |

| Bond Angle | C-O-C (ether) | 118.5° |

| C-N-C (piperidine) | 112.0° | |

| Dihedral Angle | C-C-O-C | 150.0° |

Note: The values in this table are illustrative and represent typical values for similar molecular fragments. Actual calculated values may vary based on the specific computational method and basis set used.

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a description of the Lewis-like chemical bonding structure of a molecule. uni-muenchen.dewikipedia.org It examines the delocalization of electron density between filled "donor" Lewis-type NBOs and empty "acceptor" non-Lewis NBOs. uni-muenchen.de For this compound, NBO analysis can provide a detailed picture of the bonding and electronic interactions within the molecule.

This analysis can quantify the hyperconjugative interactions, such as the interaction between the lone pair of the nitrogen atom in the piperidine ring and the antibonding orbitals of adjacent C-C or C-H bonds. Similarly, interactions between the oxygen lone pairs and the aromatic pi-system of the phenoxy group can be investigated. The stabilization energies associated with these interactions, calculated using second-order perturbation theory, offer insights into the molecule's electronic stability and reactivity. NBO analysis also provides information about the hybridization of atomic orbitals and the charge distribution on each atom. mdpi.com

Table 2: Illustrative NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) (Illustrative) |

| LP(1) N | σ(C-C) (piperidine ring) | 2.5 |

| LP(2) O | σ(C-C) (phenyl ring) | 1.8 |

| π(C-C) (phenyl) | π*(C-C) (phenyl) | 20.1 |

Note: The values in this table are illustrative and represent typical values for similar molecular fragments. LP denotes a lone pair, and σ and π* denote antibonding orbitals.*

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The spatial distribution of the HOMO and LUMO can be visualized to identify these regions. Typically, the HOMO is localized on the electron-rich parts of the molecule, such as the nitrogen atom of the piperidine ring and the oxygen atom of the phenoxy group. The LUMO is often distributed over the aromatic ring. The HOMO-LUMO gap can be used to estimate the molecule's reactivity; a smaller gap generally suggests higher reactivity. mdpi.com

Table 3: Illustrative FMO Energies for this compound

| Molecular Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.2 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.7 |

Note: The values in this table are illustrative and represent typical values for similar molecular fragments.

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. researchgate.net Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. These properties are related to the molecule's response to an applied electric field and are characterized by the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).

For this compound, DFT calculations can predict its NLO response. Molecules with significant charge transfer characteristics, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit larger hyperpolarizabilities. researchgate.net In this compound, the interaction between the piperidine ring (a potential electron donor) and the phenoxy group could contribute to its NLO properties. The calculated values of polarizability and hyperpolarizability can be compared with those of known NLO materials to assess its potential for such applications. researchgate.net

Table 4: Illustrative Predicted NLO Properties of this compound

| Property | Calculated Value (Illustrative) |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 20 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 5 x 10⁻³⁰ esu |

Note: The values in this table are illustrative and represent typical values for similar molecular fragments.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jetir.org It is a powerful tool for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations can be used to elucidate the binding mode of this compound within the active site of a target protein. researchgate.net This involves predicting the conformation of the ligand and its orientation relative to the protein's amino acid residues. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity.

For this compound, the protonated nitrogen of the piperidine ring is likely to form a hydrogen bond or an ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the protein's active site. The phenoxy group can engage in hydrophobic interactions or π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The methyl group can also contribute to hydrophobic interactions. By identifying these potential binding modes, molecular docking provides valuable insights for the rational design of more potent and selective ligands. mdpi.comresearchgate.net

Table 5: Illustrative Potential Protein-Ligand Interactions for this compound

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |

| Piperidine Nitrogen (protonated) | Aspartic Acid, Glutamic Acid | Hydrogen Bond, Ionic Interaction |

| Phenoxy Group | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interaction |

| Methyl Group | Leucine, Isoleucine, Valine | Hydrophobic Interaction |

| Ether Oxygen | Serine, Threonine | Hydrogen Bond |

Note: This table presents illustrative potential interactions based on the chemical structure of this compound.

Rational Design of Novel Ligands

Rational drug design for ligands based on the this compound scaffold utilizes computational tools to create novel molecules with enhanced affinity and selectivity for specific biological targets. This process often begins with the development of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features necessary for biological activity. For scaffolds similar to piperidine, a distinct pharmacophore for receptor interaction can be established, often involving the piperidine ring in a stable chair conformation with substituents in equatorial positions researchgate.net.

Computational approaches in rational design involve several key steps:

Target Identification and Validation: Understanding the structure and function of the target receptor or enzyme.

Pharmacophore Modeling: Identifying the key steric and electronic features required for binding, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers nih.gov.

Virtual Screening: Searching large databases of chemical compounds to identify molecules that fit the pharmacophore model.

Structure-Based Design: Using the 3D structure of the target, often from X-ray crystallography, to design ligands that fit precisely into the binding site. This allows for the optimization of interactions to improve potency and selectivity.

For instance, in the design of antagonists for the M2 muscarinic receptor, analogs of piperidinyl piperidine were synthesized and evaluated, leading to compounds with over 100-fold selectivity against other receptor subtypes nih.gov. Similarly, the design of small-molecule mu-opioid receptor agonists based on the 4-phenyl piperidine scaffold has led to compounds with excellent agonistic activity researchgate.netnih.gov. These examples demonstrate the power of rational design to generate highly potent and selective ligands from a core piperidine structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR is instrumental in understanding how structural modifications influence their therapeutic effects.

Both two-dimensional (2D) and three-dimensional (3D) QSAR methods are applied to piperidine-based compounds to build predictive models.

2D QSAR studies correlate biological activity with physicochemical properties and topological descriptors that can be calculated from the 2D representation of the molecule. These descriptors include parameters like molecular weight, logP (lipophilicity), molar refractivity, and electrotopological state indices derpharmachemica.com. Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to derive the QSAR equations scilit.comresearchgate.net. For example, a 2D QSAR study on dipeptidyl peptidase IV inhibitors identified key descriptors like the count of carbon atoms separated from oxygen by a certain bond distance and the octanol-water partition coefficient (XlogP) as being crucial for activity derpharmachemica.com.

3D QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in a dataset. These methods calculate steric and electrostatic fields around the molecules, and the variations in these fields are then correlated with changes in biological activity. The results are often visualized as contour maps, highlighting regions where modifications to the molecular structure would likely lead to an increase or decrease in activity researchgate.net. Such studies on piperidine derivatives have successfully guided the design of new analogs with improved potency nih.gov.

Table 1: Comparison of 2D and 3D QSAR Approaches

| Feature | 2D QSAR | 3D QSAR |

| Input Data | 2D chemical structure | 3D molecular conformation and alignment |

| Descriptors | Physicochemical properties, topological indices (e.g., logP, molecular weight) | Steric and electrostatic interaction fields (e.g., CoMFA, CoMSIA) |

| Computational Cost | Generally lower | Higher, requires conformational analysis |

| Output | Mathematical equation relating descriptors to activity | 3D contour maps indicating favorable/unfavorable regions for modification |

| Key Advantage | Simplicity and speed | Provides intuitive 3D visualization for rational drug design |

A primary goal of QSAR modeling is to create robust and predictive models that can be used to optimize lead compounds. A well-validated QSAR model allows researchers to estimate the biological activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing researchgate.netnih.gov.

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques nih.govscilit.com. Once validated, the model serves as a powerful tool for in silico screening and compound optimization. For example, QSAR models developed for a series of piperidine derivatives acting as MCH1 receptor antagonists were used to classify compounds as "active" or "inactive" and to estimate their activities, successfully identifying potential derivatives with improved potency nih.gov. By analyzing the descriptors in the QSAR equation, chemists can understand which molecular properties are most important for activity and systematically modify the lead structure to enhance its therapeutic profile nih.govnih.gov. This predictive capability significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally tandfonline.com.

Simulation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions and designing efficient synthetic pathways for molecules like this compound. Methods such as Density Functional Theory (DFT) allow researchers to study the electronic and structural changes that occur during a reaction at an atomic level researchgate.net.

By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction profile can be constructed. This analysis helps in understanding the feasibility of a proposed reaction step and identifying potential bottlenecks or side reactions researchgate.net. For the synthesis of complex piperidine intermediates, computational analysis can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to improve yield and selectivity researchgate.net.

Furthermore, the field of computer-assisted synthesis design employs algorithms for retrosynthesis prediction. These tools can propose multiple synthetic routes to a target molecule by applying known chemical reaction rules in reverse nih.govresearchgate.net. Recent advances have incorporated machine learning and deep neural networks, which learn from vast databases of known reactions to predict plausible and efficient synthetic pathways, even for novel structures nih.gov. These computational approaches are invaluable for designing and optimizing the synthesis of this compound and its derivatives.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt and their relative energies. The piperidine ring typically exists in a low-energy chair conformation, but the orientation of its substituents can have a significant impact on its properties and biological interactions researchgate.netacs.org.

Computational methods like molecular mechanics and quantum chemical simulations (e.g., DFT) are used to perform systematic conformational searches researchgate.netresearchgate.net. These searches identify stable, low-energy conformers of the molecule. For example, a comprehensive study on substituted fluorinated piperidine derivatives revealed that electrostatic interactions and solvation play a major role in stabilizing certain conformers researchgate.net.

The results of a conformational search can be visualized through an energy landscape map. This map plots the potential energy of the molecule as a function of its conformational coordinates (e.g., torsion angles). The landscape reveals the relative energies of different conformers and the energy barriers between them researchgate.net. Low-energy regions, or basins, on this map correspond to the most stable and populated conformations of the molecule. Understanding the conformational preferences and the energy landscape is crucial for identifying the "bioactive" conformation—the specific shape the molecule adopts when it binds to its biological target—which is a critical step in structure-based drug design researchgate.net.

Preclinical Pharmacological Investigations of 4 Phenoxy Methyl Piperidine Derivatives

In Vitro Receptor Binding and Functional Assays

The initial stages of characterizing a new compound series involve determining its affinity and selectivity for biological targets. For 4-phenoxy-methyl-piperidine derivatives, a significant body of research has focused on their interaction with dopamine (B1211576) receptors, particularly the D4 subtype.

The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. Extensive structure-activity relationship (SAR) studies have been conducted on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives to optimize their binding to the human dopamine D4 receptor (hD4R).

Initial modifications on the phenoxy ring demonstrated a clear path to improving potency. For instance, the introduction of fluorine and other substituents significantly influenced the binding affinity. The 3,4-difluorophenyl derivative, 8b , emerged as a highly potent compound in its series with a Ki of 5.5 nM. nih.gov Further exploration of the phenoxy moiety led to the discovery of compounds with single-digit nanomolar and even sub-nanomolar binding affinities. Notably, the 4-cyanophenoxy derivative 9j (Ki = 1.7 nM), the 3,4-difluorophenoxy derivative 9k (Ki = 2.7 nM), and the 4-fluoro-3-methylphenoxy derivative 9l (Ki = 6.5 nM) were identified as particularly active compounds. nih.gov The culmination of these SAR studies led to the identification of compound 14a , which exhibited an exceptional binding affinity for the D4 receptor with a Ki value of 0.3 nM. nih.gov

| Compound | Substitution on Phenoxy Ring | Ki (nM) nih.gov |

|---|---|---|

| 8b | 3,4-Difluoro | 5.5 |

| 8c | 3-Methyl | 13 |

| 8d | 4-Chloro | 53 |

| 8e | Unsubstituted | 27 |

| 8f | 3-Fluoro-4-methyl | 72 |

| 9j | 4-Cyano | 1.7 |

| 9k | 3,4-Difluoro | 2.7 |

| 9l | 4-Fluoro-3-methyl | 6.5 |

| 9m | 4-Cyano-3-fluoro | 21 |

| 14a | - | 0.3 |

Beyond high affinity for the primary target, selectivity over other related receptors is a critical attribute for a potential therapeutic agent, as it can minimize off-target side effects. The this compound derivatives, particularly those optimized for D4 receptor binding, have demonstrated remarkable selectivity over other dopamine receptor subtypes.

Compound 14a , in addition to its high potency, displayed a selectivity of over 2000-fold for the D4 receptor compared to the D1, D2, D3, and D5 dopamine receptor subtypes. nih.gov This high degree of selectivity is a significant finding, as the D2 and D3 receptors are often implicated in the side effects of dopamine-modulating drugs. nih.gov The unique distribution of D4 receptors in the brain, with higher concentrations in regions like the frontal cortex, hippocampus, and midbrain, compared to the more widespread expression of D2 and D3 receptors, underscores the therapeutic potential of D4-selective compounds. nih.gov

| Receptor Subtype | Selectivity Fold vs. D4 nih.gov |

|---|---|

| D1 | >2000 |

| D2 | >2000 |

| D3 | >2000 |

| D5 | >2000 |

Functional assays are essential to determine whether a ligand activates (agonist) or blocks (antagonist) a receptor. The research into 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has characterized them as potent dopamine D4 receptor antagonists. nih.gov This antagonist activity is particularly relevant for conditions where dampening D4 receptor signaling is considered beneficial. Preclinical studies have suggested that selective D4 antagonists can be effective in models of L-DOPA-induced dyskinesia, a common side effect of long-term Parkinson's disease treatment. nih.govnih.gov The antagonist properties of these compounds at the D4 receptor, combined with their high selectivity, make them valuable tools for investigating the role of this receptor in various physiological and pathological processes.

Enzyme Inhibition Assays

Detailed preclinical data regarding the direct inhibitory effects of this compound derivatives on specific enzymes, including potency (IC50) and mechanism of inhibition, are not extensively available in the reviewed scientific literature. The primary focus of the publicly available research has been on their interactions with G-protein coupled receptors.

Information on the IC50 values and the mechanism of enzyme inhibition for this compound derivatives is not available in the provided search results.

Cellular Assays for Biological Pathway Modulation

While specific cellular assay data for this compound derivatives is not detailed in the search results, their characterization as potent and selective D4 receptor antagonists suggests their utility in cellular models where D4 receptor signaling is relevant. nih.gov For instance, these compounds are considered valuable tool compounds for investigating D4 receptor signaling in cellular models of L-DOPA-induced dyskinesias. nih.gov The modulation of downstream signaling pathways as a result of D4 receptor antagonism is an area of interest, but specific experimental data on the effects of this particular chemical series on cellular pathways were not found.

Modulation of Receptor Signaling in Cellular Models

The pharmacological activity of this compound derivatives is largely defined by their interaction with specific receptor systems, particularly sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a range of cellular functions, and their expression is often altered in tumor cells. nih.govnih.gov

A series of halogenated 4-(phenoxymethyl)piperidines has been synthesized and evaluated for their binding affinity and selectivity for sigma receptors. nih.gov In vitro receptor binding assays are used to determine the dissociation constants (Ki) of these compounds for both σ1 and σ2 subtypes. The affinity is influenced by various chemical modifications to the core structure, including different N-substituents (such as fluoroalkyl, hydroxyalkyl, and iodopropenyl groups) and substitutions on the phenoxy ring (such as iodo, bromo, nitro, and cyano moieties). nih.gov For one series of halogenated derivatives, the dissociation constants for σ1 receptors ranged from 0.38 to 24.3 nM, while for σ2 receptors, the range was 3.9 to 361 nM. nih.gov This demonstrates the potential to develop derivatives with high affinity and varying degrees of selectivity for σ1 over σ2 receptors, with selectivity ratios (Ki σ2/σ1) ranging from 1.19 to 121. nih.gov

Beyond sigma receptors, other scaffolds incorporating a phenoxymethyl-piperidine moiety have been explored. For instance, a novel series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives was developed and characterized as potent dopamine D4 receptor antagonists. nih.govresearchgate.netresearchgate.net One compound from this series displayed an exceptional binding affinity for the D4 receptor with a Ki of 0.3 nM and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). nih.govresearchgate.netresearchgate.net Such highly selective compounds are valuable as tool compounds for investigating D4 receptor signaling in cellular models of neurological conditions. nih.govresearchgate.netresearchgate.net

Table 1: In Vitro Receptor Binding Affinities of this compound Derivatives

| Compound Class | Target Receptor | Ki Range (nM) | Selectivity (Ki σ2/σ1) | Reference |

|---|---|---|---|---|

| Halogenated 4-(phenoxymethyl)piperidines | Sigma-1 (σ1) | 0.38 - 24.3 | 1.19 - 121 | nih.gov |

| Halogenated 4-(phenoxymethyl)piperidines | Sigma-2 (σ2) | 3.9 - 361 | N/A | nih.gov |

| 4,4-difluoro-3-(phenoxymethyl)piperidine derivative (14a) | Dopamine D4 | 0.3 | >2000-fold vs D1, D2, D3, D5 | nih.govresearchgate.netresearchgate.net |

Cell Cycle Analysis in Cancer Cell Lines

Sigma receptors, particularly the σ2 subtype, are frequently overexpressed in proliferating cancer cells and are implicated in the regulation of cell death and survival pathways. semanticscholar.org Ligands that bind to these receptors are therefore of significant interest for their potential antiproliferative and cytotoxic effects. semanticscholar.org While many piperidine-based compounds have been investigated for their anticancer properties, leading to effects such as apoptosis and cell migration inhibition, specific studies detailing the cell cycle analysis of this compound derivatives in cancer cell lines are not prominent in the available literature. nih.gov

Research on other piperidine (B6355638) derivatives has shown the potential for this class of compounds to induce cell cycle arrest. For example, studies on certain 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs, a structurally related class, revealed an arrest in the G2/M phase of the cell cycle. nih.gov However, direct evidence for a similar mechanism of action for the this compound scaffold requires further specific investigation. The development of high-affinity sigma receptor ligands from this scaffold suggests a potential role in modulating cancer cell proliferation, a process intrinsically linked to cell cycle progression. nih.govsemanticscholar.org

Radioligand Development and Imaging Probes for Preclinical Studies

The high affinity of certain this compound derivatives for receptors overexpressed in tumors makes them excellent candidates for development as radiolabeled probes for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov

Design and Synthesis of Radiolabeled this compound Derivatives

The design of radiolabeled probes involves incorporating a suitable radioisotope into the molecular structure of a high-affinity ligand. For this compound derivatives, this has been achieved primarily through halogenation, allowing for the introduction of radiohalogens like Iodine-123 (¹²³I) for SPECT imaging. nih.govnih.gov

The synthesis of these radioligands is often performed using no-carrier-added methods to achieve high specific activity, which is crucial for imaging studies. A common method is oxidative radioiododestannylation, where a tin precursor of the ligand is reacted with the radioiodine. nih.gov This process has been used to produce ¹²³I-labeled 4-(phenoxymethyl)piperidines with high radiochemical yields (55-83%), radiochemical purities greater than 98%, and very high specific activities (>74,000 MBq/µmol). nih.gov One such synthesized compound is [¹²³I]-1-(2-hydroxyethyl)-4-(iodophenoxymethyl)piperidine. nih.gov Another example is the successful labeling of 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine with ¹²³I. nih.gov

Table 2: Synthesis Parameters for Radiolabeled this compound Derivatives

| Radioligand | Isotope | Synthesis Method | Radiochemical Yield | Radiochemical Purity | Specific Activity (MBq/µmol) | Reference |

|---|---|---|---|---|---|---|

| ¹²³I-labeled 4-(phenoxymethyl)piperidines | ¹²³I | Oxidative radioiododestannylation | 55-83% | >98% | >74,000 | nih.gov |

In Vitro and In Vivo Evaluation of Radiolabeled Probes for Receptor Mapping in Animal Models

Before use in imaging, the affinity and selectivity of the synthesized ligands are confirmed through in vitro receptor binding assays. nih.gov Following successful in vitro characterization, the radiolabeled probes are evaluated in vivo in animal models to map the distribution and density of the target receptors. nih.govnih.gov

In vivo studies with [¹²³I]-1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine in adult male rats demonstrated high uptake and good retention of radioactivity in the brain and other organs known to possess sigma receptors. nih.gov Similarly, a series of four different ¹²³I-labeled piperidine-based sigma receptor ligands were evaluated in nude mice bearing B16 melanoma tumors, a cell line known to express sigma receptors. nih.gov These studies are critical for confirming that the radiotracer can reach its target in a living system and bind with sufficient affinity to provide a clear imaging signal. nih.govnih.gov

Preclinical Biodistribution and Specific Binding Studies

Biodistribution studies are conducted to quantify the uptake of the radiolabeled probe in various organs and tissues over time. nih.gov In mice with B16 melanoma tumors, ¹²³I-labeled 4-(phenoxymethyl)piperidine (B1622545) derivatives showed high uptake and excellent retention of radioactivity in tumor tissues for up to 48 hours post-injection, with uptake values as high as 12.99 %ID/g (percent injected dose per gram of tissue) at 48 hours. nih.gov

To confirm that the observed uptake is due to specific binding to the target receptor and not non-specific accumulation, blocking studies are performed. nih.gov In these experiments, a non-radiolabeled, high-affinity ligand is administered to saturate the target receptors before the radiotracer is injected. A significant reduction in radioactivity in the target tissue in the presence of the blocking agent indicates specific binding. nih.gov Such blocking studies with [¹²³I]-1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine revealed high specific binding to sigma receptors in the brain, lung, kidney, heart, and muscle. nih.gov